Malonic acid-13C3

Vue d'ensemble

Description

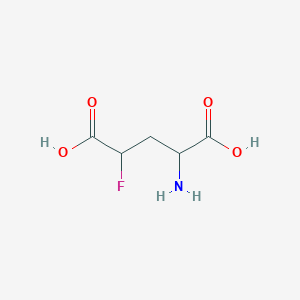

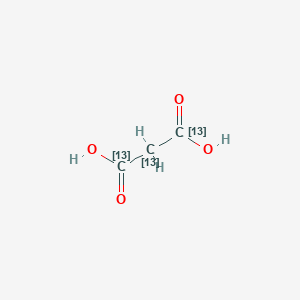

Malonic acid-13C3, also known as Propanedioic acid-13C3, is a variant of malonic acid where the carbon atoms are replaced with Carbon-13 isotopes . It has a molecular weight of 107.04 and its linear formula is 13CH2(13CO2H)2 . It is used as a common component of many products and processes in the pharmaceutical and cosmetic industries .

Synthesis Analysis

The synthesis of malonic acid involves several steps :

Molecular Structure Analysis

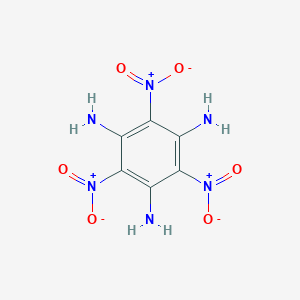

The molecular structure of malonic acid-13C3 consists of three carbon atoms, four hydrogen atoms, and four oxygen atoms . The carboxylic acid groups on either end of the molecule make it a diprotic acid, meaning it can donate two protons .

Chemical Reactions Analysis

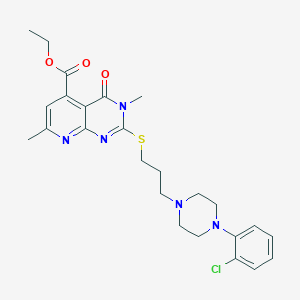

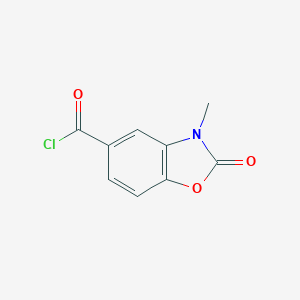

Malonic acid reacts as a typical carboxylic acid: forming amide, ester, anhydride, and chloride derivatives . Malonic anhydride can be used as an intermediate to mono-ester or amide derivatives, while malonyl chloride is most useful to obtain diesters or diamides .

Physical And Chemical Properties Analysis

Malonic acid-13C3 is a solid at room temperature . It decomposes into acetic acid and carbon dioxide when heated .

Applications De Recherche Scientifique

Biochemistry

Malonic acid-13C3: is utilized in biochemistry research to study metabolic pathways. It’s a labeled form of malonic acid that helps trace the metabolism of malonate in various biochemical processes. Researchers use it to investigate enzyme mechanisms involved in malonate metabolism and to trace its fate in biochemical pathways .

Pharmaceuticals

In pharmaceuticals, Malonic acid-13C3 serves as a precursor for drug synthesis. It’s used in solubility studies and as a co-crystal material in drug formulation, aiding in the development of new medications and enhancing the properties of existing ones .

Environmental Science

Environmental scientists employ Malonic acid-13C3 to study ecological impacts and pollution. It’s used in the analysis of soil and water samples to track contaminants and understand their environmental fate .

Material Science

Malonic acid-13C3: is significant in material science for creating advanced polymers and materials. It’s used as a cross-linking agent and in the synthesis of biodegradable plastics, contributing to the development of sustainable materials .

Analytical Chemistry

In analytical chemistry, Malonic acid-13C3 is a standard for calibrating instruments and validating methodologies. It’s crucial for ensuring the accuracy and precision of chemical analyses in various research fields .

Agriculture

Agricultural researchers use Malonic acid-13C3 to develop new herbicides and study plant metabolism. It helps in understanding plant growth and the effects of agricultural chemicals on crops .

Food Science

In food science, Malonic acid-13C3 is used to study food preservation and flavor enhancement. It aids in the development of new food additives and in enhancing the nutritional value of food products .

Forensic Science

Forensic scientists utilize Malonic acid-13C3 for trace evidence analysis. It’s used in the identification of substances and in the investigation of chemical residues, playing a crucial role in solving crimes .

Safety and Hazards

Orientations Futures

Recent advances in synthetic biology and computational biology have enabled designing novel and specific metabolic pathways for desired chemicals . The production of malonic acid by microbial fermentation via bioconversion of renewable feedstock has generated considerable interest worldwide . This study presents a novel biological pathway for producing malonic acid from renewable resources in the future .

Mécanisme D'action

Target of Action

Malonic acid-13C3, also known as malonic-13C3 acid, interacts with several targets. These include Aspartate 1-decarboxylase in Shigella flexneri, Proto-oncogene tyrosine-protein kinase Src in humans, Sigma factor SigB regulation protein RsbQ in Bacillus subtilis, Putative cytochrome P450 in Streptomyces coelicolor, U1 small nuclear ribonucleoprotein A in humans, Malonamidase E2 in Bradyrhizobium japonicum, and Acetyl transferase in Salmonella typhimurium . These targets play various roles in cellular processes, including signal transduction, protein synthesis, and metabolic regulation.

Mode of Action

The interaction of Malonic acid-13C3 with its targets results in various biochemical changes. For instance, it acts as a competitive inhibitor in the respiratory electron transport chain against succinate dehydrogenase . It also influences the mechanical and thermal properties of chitosan/collagen scaffolds through non-covalent cross-linking .

Biochemical Pathways

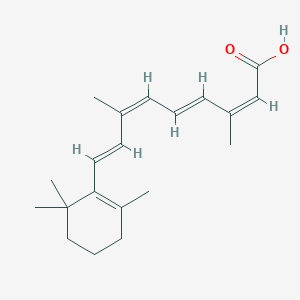

Malonic acid-13C3 affects several biochemical pathways. It is involved in the fatty acid biosynthesis pathway, where it is converted into malonyl-CoA . It also plays a role in the synthesis of essential oils through the malonic acid pathway . Additionally, it is involved in the formation of secondary organic aerosols (SOAs), contributing to climate change .

Pharmacokinetics

It is known that the compound is a solid with a melting point of 132-135 °c (dec) .

Result of Action

The action of Malonic acid-13C3 at the molecular and cellular level results in various effects. For instance, it disrupts cell integrity and changes cell morphology . It also inhibits mTORC1 kinase activity, downregulating other biosynthetic functions controlled by mTORC1 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Malonic acid-13C3. For instance, light, temperature, oxygen availability, seasonal variation, salinity, and toxic contaminants can affect the chemical stability of essential oils synthesized through the malonic acid pathway

Propriétés

IUPAC Name |

(1,2,3-13C3)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBLEOULBTSOW-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.040 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102342-85-8 | |

| Record name | 102342-85-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

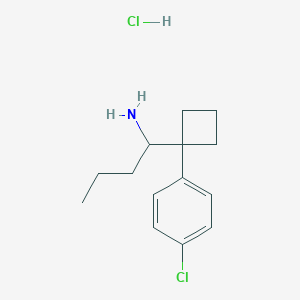

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

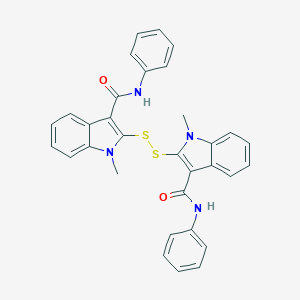

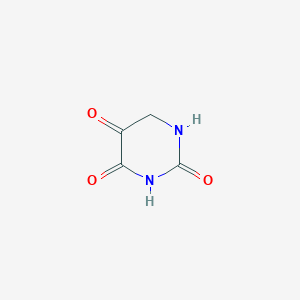

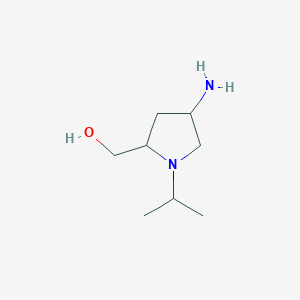

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.